molecular formula C17H22N4O B2653770 5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine CAS No. 478260-74-1

5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine

Cat. No.: B2653770
CAS No.: 478260-74-1
M. Wt: 298.39
InChI Key: WNUWUYIZADTROQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds . It has a morpholine ring, which is a common feature in many pharmaceuticals . The presence of a methylphenyl group suggests that it might have some aromatic properties .


Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple functional groups including the morpholine ring and the 1,2,4-triazine ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the morpholine and 1,2,4-triazine moieties, both of which can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. For example, morpholines are generally stable and have been used in a variety of applications due to their chemical properties .

Scientific Research Applications

Chemical Modifications and Synthesis

Research in the area of 1,2,4-triazine derivatives has explored various chemical modifications to enhance their utility. For instance, the reaction of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones with phosphorus pentasulfide led to the synthesis of corresponding 6-thiones, showcasing the chemical versatility of triazine compounds (Collins, Hughes, & Johnson, 2000). Additionally, the synthesis of novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including morpholine, highlights the adaptability of triazine frameworks for generating compounds with potential antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Applications in OLEDs

The development of donor-substituted 1,3,5-triazines has been investigated for their potential as host materials in blue phosphorescent OLEDs. This research highlights the importance of specific triazine derivatives in electronic applications, demonstrating their significant thermal and optical properties suitable for enhancing OLED performance (Rothmann, Haneder, Como, Lennartz, Schildknecht, & Strohriegl, 2010).

Anticancer Research

Triazine derivatives also play a crucial role in anticancer research. A review of anticancer s-Triazine derivatives emphasizes the synthetic strategies and antitumor activities of these compounds, including those modified with morpholino groups. This body of work supports the exploration of triazine cores for developing new anticancer drugs, showcasing the potential of these compounds in therapeutic applications (Jain, Jain, Sain, Kishore, & Dwivedi, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many morpholine derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. It’s important to refer to the relevant safety data sheets for specific information .

Properties

IUPAC Name

2,6-dimethyl-4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-11-5-7-15(8-6-11)16-18-17(14(4)19-20-16)21-9-12(2)22-13(3)10-21/h5-8,12-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWUYIZADTROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=NC(=N2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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